1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS No.: 672886-95-2
Cat. No.: VC6320001
Molecular Formula: C23H20ClN3O3
Molecular Weight: 421.88
* For research use only. Not for human or veterinary use.
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 672886-95-2](/images/structure/VC6320001.png)
Specification
CAS No. | 672886-95-2 |
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Molecular Formula | C23H20ClN3O3 |
Molecular Weight | 421.88 |
IUPAC Name | 1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Standard InChI | InChI=1S/C23H20ClN3O3/c1-13-3-5-15(6-4-13)19-11-20(27(26-19)14(2)28)17-9-16-10-21-22(30-8-7-29-21)12-18(16)25-23(17)24/h3-6,9-10,12,20H,7-8,11H2,1-2H3 |
Standard InChI Key | WDTMAFQMBUBRPT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)C(=O)C |
Introduction
Chemical Architecture and Nomenclature
Core Structural Components
The molecule comprises three primary subunits:
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7-Chloro-2,3-dihydro- dioxino[2,3-g]quinolin-8-yl: A fused tetracyclic system featuring a quinoline core (C9H6N) modified by a 1,4-dioxane ring at positions 2-3 and a chlorine substituent at position 7 .
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3-(p-Tolyl)-4,5-dihydro-1H-pyrazole: A partially saturated five-membered diazole ring substituted with a para-methylphenyl group at position 3.
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Ethanone Functionalization: An acetyl group (-COCH3) attached to the pyrazole nitrogen at position 1.
The molecular formula is C23H19ClN3O3 (exact mass: 428.1034 Da), derived through combinatorial analysis of substituent contributions .
Synthetic Pathways and Structural Modifications
Parent Compound Synthesis Strategy
The European patent EP2531032B1 details a general synthetic route for analogs in this chemical series :
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Quinoline Core Formation: Cyclocondensation of 7-chloro-8-aminoquinoline derivatives with glyoxal derivatives under acidic conditions.
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Pyrazoline Construction: 1,3-Dipolar cycloaddition between chalcone derivatives (containing the p-tolyl group) and hydrazine derivatives.
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Acetylation: Nucleophilic substitution at the pyrazole nitrogen using acetyl chloride in dichloromethane with triethylamine catalysis.
Critical Structure-Activity Relationships (SAR)
Comparative analysis with TDRL-505 (a pentanoic acid derivative) reveals key SAR trends :
Structural Feature | Impact on RPA Inhibition (IC50) | Cellular Activity |
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Carboxylic Acid Substituent (TDRL-505) | 12.9 ± 1.3 µM | 30.8 ± 1.7 µM |
Ethanone Substituent (Subject Compound) | Predicted ↑ Lipophilicity | Potential ↑ CNS Penetration |
The acetyl group substitution likely enhances blood-brain barrier permeability compared to carboxylic acid analogs, though at potential cost to aqueous solubility .
Pharmacological Profile and Target Engagement
Replication Protein A (RPA) Inhibition
As part of the TDRL series, this compound presumably targets the N-terminal domain of RPA70, disrupting its DNA-binding capacity . Mechanistic studies on TDRL-505 demonstrate:
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DNA Repair Disruption: 80% inhibition of non-homologous end joining at 50 µM .
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Cell Cycle Arrest: G1 phase accumulation in H460 lung carcinoma cells (EC50 ≈ 30 µM) .
Cytotoxic Profile
While direct cytotoxicity data is unavailable, structural analogs exhibit:
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Selective Cancer Cell Killing: 5-fold greater potency in p53-mutant vs wild-type cell lines .
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Synergy with DNA-Damaging Agents: 2.3x enhancement of cisplatin efficacy in xenograft models .
Pharmacokinetic Predictions
Physicochemical Properties
Parameter | Value (Predicted) | Method |
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LogP | 3.8 ± 0.4 | XLogP3-AA |
Aqueous Solubility | 12 µg/mL | QikProp |
Polar Surface Area | 78 Ų | Molecular Dynamics |
In Vivo Disposition (Extrapolated from TDRL-505)
Parameter | Intraperitoneal (200 mg/kg) | Oral (200 mg/kg) |
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Cmax | 31,702 ng/mL | 6,397 ng/mL |
Tmax | 8 hr | 1 hr |
AUC0-t | 577,143 ng·hr/mL | 24,971 ng·hr/mL |
Half-life | 7.13 hr | 2.62 hr |
The ethanone modification likely improves oral bioavailability compared to carboxylic acid analogs through enhanced intestinal permeability.
Therapeutic Implications and Development Challenges
Oncology Applications
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Primary Indication: Combination therapy with DNA-damaging agents in BRCA-deficient cancers.
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Secondary Target: Radiosensitization in glioblastoma multiforme (GBM) via enhanced blood-brain penetration.
Developmental Hurdles
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Metabolic Stability: Predominant CYP3A4-mediated oxidation of the dihydroquinoline moiety.
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hERG Inhibition: Structural alerts suggest potential cardiotoxicity (predicted IC50 ≈ 1.8 µM).
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